Galdansetron hydrochloride
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Overview
Description
Galdansetron hydrochloride: is a serotonin antagonist and anti-emetic compound. It is primarily used to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery . The compound works by blocking serotonin receptors in the brain and gastrointestinal tract, which are responsible for triggering nausea and vomiting .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of galdansetron hydrochloride involves multiple steps, starting from the appropriate precursorsThe final step involves the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Galdansetron hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the carbazole ring or the imidazole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated products .
Scientific Research Applications
Chemistry: Galdansetron hydrochloride is used as a reference compound in analytical chemistry for the development and validation of high-performance liquid chromatography (HPLC) methods .
Biology: In biological research, this compound is used to study the role of serotonin receptors in various physiological processes .
Medicine: Medically, this compound is widely used to prevent nausea and vomiting in patients undergoing chemotherapy, radiation therapy, and surgery .
Industry: In the pharmaceutical industry, this compound is used in the formulation of anti-emetic drugs .
Mechanism of Action
Galdansetron hydrochloride exerts its effects by selectively antagonizing the serotonin receptor subtype 5-HT3 . This receptor is located both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone of the brain . By blocking these receptors, this compound prevents the initiation of the vomiting reflex triggered by the release of serotonin during chemotherapy, radiation therapy, or surgery .
Comparison with Similar Compounds
- Ondansetron hydrochloride
- Granisetron hydrochloride
- Dolasetron mesylate
- Palonosetron hydrochloride
Comparison: Galdansetron hydrochloride is unique in its specific binding affinity and selectivity for the 5-HT3 receptor . Compared to other similar compounds, it may offer different pharmacokinetic properties, such as onset of action and duration of effect . For instance, palonosetron hydrochloride has a longer half-life compared to this compound, making it suitable for longer-lasting anti-emetic effects .
Properties
CAS No. |
156712-35-5 |
---|---|
Molecular Formula |
C18H20ClN3O |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
(3R)-9-methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3-dihydro-1H-carbazol-4-one;hydrochloride |
InChI |
InChI=1S/C18H19N3O.ClH/c1-11-14(20-10-19-11)9-12-7-8-16-17(18(12)22)13-5-3-4-6-15(13)21(16)2;/h3-6,10,12H,7-9H2,1-2H3,(H,19,20);1H/t12-;/m1./s1 |
InChI Key |
OTQDHZWCXNUYMF-UTONKHPSSA-N |
SMILES |
CC1=C(N=CN1)CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl |
Isomeric SMILES |
CC1=C(N=CN1)C[C@H]2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl |
Canonical SMILES |
CC1=C(N=CN1)CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl |
Key on ui other cas no. |
156712-35-5 |
Origin of Product |
United States |
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